Trendione

Übersicht

Beschreibung

. Es ist strukturell ähnlich wie Trenbolon und dient als Vorstufe dafür. Diese Verbindung wurde in verschiedenen Anwendungen eingesetzt, darunter als leistungssteigernde Droge und in der wissenschaftlichen Forschung.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Estra-4,9,11-trien-3,17-dion umfasst typischerweise die Verwendung von Dioscin als Rohmaterial. Das Dioscin wird bei 200 °C einer Druckspaltung, Oxidation und Hydrolyse unterzogen, um Ketenacetaat zu erhalten. Dieses Ketenacetaat wird dann einer Beckmann-Umlagerung unterzogen, um eine Carbonylgruppe am 17. Kohlenstoff einzuführen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Estra-4,9,11-trien-3,17-dion sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet eine großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie in Laborumgebungen, wobei die Reagenzien und Reaktionsgefäße entsprechend skaliert werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of estra-4,9,11-triene-3,17-dione typically involves the use of dioscin as a raw material. The dioscin undergoes pressure cracking, oxidation, and hydrolysis at 200°C to obtain ketene acetate. This ketene acetate is then subjected to Beckmann rearrangement to introduce a carbonyl group on the 17th carbon .

Industrial Production Methods

Industrial production methods for estra-4,9,11-triene-3,17-dione are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with appropriate scaling up of reagents and reaction vessels.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Estra-4,9,11-trien-3,17-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umsetzung zu Trenbolon.

Reduktion: Bildung von Dihydroderivaten.

Substitution: Einführung verschiedener funktioneller Gruppen an bestimmten Positionen am Steroidgerüst.

Gängige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Trenbolon und seine Derivate, die potente anabole Steroide mit signifikanten muskelaufbauenden Eigenschaften sind .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Growth Promotion in Livestock

Trendione is primarily known for its role as a growth promoter in livestock, particularly in beef cattle. Trenbolone acetate, from which this compound is derived, is administered to cattle to enhance growth rates and feed efficiency. The metabolic conversion of trenbolone acetate to this compound occurs after administration, leading to its presence in manure, which is then applied to agricultural fields .

Soil Persistence and Degradation

Research has shown that this compound exhibits significant persistence in agricultural soils. In studies measuring the aerobic degradation rates of trenbolone isomers and this compound, it was found that this compound has a longer half-life (1 to 4 days) compared to its parent compounds . This persistence raises concerns about the potential accumulation of synthetic androgens in soil and their subsequent impact on soil health and crop uptake.

Environmental Impact

Sorption and Desorption Characteristics

The environmental fate of this compound has been studied extensively concerning its sorption and desorption properties in various soil types. A study indicated that this compound has a high sorption coefficient (32.2 mL/g), suggesting strong binding to soil particles, which affects its mobility and bioavailability in the environment . This property is crucial for understanding how this compound behaves once it enters agricultural systems.

Aquatic Toxicology

this compound's effects on aquatic organisms have been documented, particularly regarding reproductive health. In experiments involving medaka fish (Oryzias latipes), exposure to this compound resulted in significant alterations in ovarian development and hormonal levels . Such findings indicate that this compound can disrupt endocrine functions in aquatic species, highlighting the need for careful management of agricultural runoff containing this compound.

Biodegradation Studies

Microbial Degradation

The biodegradation of this compound under various environmental conditions has been investigated to understand its breakdown pathways. In aerobic conditions, this compound showed limited degradation (approximately 20% over three days), suggesting that microbial processes play a minimal role in its removal from the environment compared to other trenbolone metabolites . This slow degradation rate can lead to prolonged exposure risks for non-target organisms.

Redox Potential Effects

Studies have also examined how different redox conditions affect the degradation rates of this compound. In anaerobic environments, the degradation was significantly lower compared to aerobic conditions, indicating that oxygen availability is critical for the microbial breakdown of this compound .

Case Studies

Wirkmechanismus

Estra-4,9,11-triene-3,17-dione exerts its effects by converting to trenbolone in the body. Trenbolone binds to androgen receptors, leading to increased protein synthesis and muscle growth. The molecular targets include androgen receptors in muscle tissue, which mediate the anabolic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trenbolon: Ein potentes anaboles Steroid mit ähnlicher Struktur und Wirkung.

Einzigartigkeit

Estra-4,9,11-trien-3,17-dion ist einzigartig in seiner Rolle als Prohormon für Trenbolon, da es eine Vorstufe bietet, die im Körper in das aktive Steroid umgewandelt werden kann. Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Trendione, a synthetic anabolic steroid and a metabolite of trenbolone, has garnered attention for its biological activity and environmental impact. This article delves into its pharmacological effects, mechanisms of action, and implications for both human health and environmental systems.

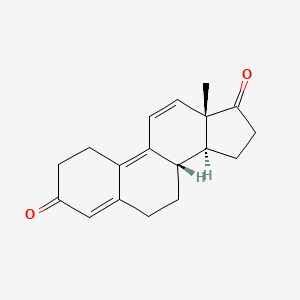

Chemical Structure and Properties

This compound is classified as a lipophilic compound due to its sterane core structure, which enables it to penetrate biological membranes, including the blood-brain barrier. This property is significant for understanding its potential neuroactive effects and systemic distribution in organisms .

Hormonal Activity:

this compound exhibits androgenic properties, influencing various biological pathways. It interacts with androgen receptors (AR) in target tissues, promoting anabolic processes such as muscle growth and fat reduction. The compound's affinity for AR is critical in mediating its effects on muscle hypertrophy and strength .

Neurochemical Effects:

Research indicates that this compound can affect neurochemical systems within the brain. Studies have shown that it may alter levels of neurotransmitters and neurotrophic factors, potentially leading to behavioral changes. For instance, trenbolone exposure has been linked to cognitive impairments and anxiety-like behaviors in rodent models, suggesting that this compound may have similar effects .

In Vitro Studies

In vitro assays using yeast models have demonstrated the biological activity of this compound. These studies assessed its estrogenic and anti-estrogenic properties by measuring the induction of vitellogenin mRNA expression in fish models. Results indicated that this compound has reduced biological activity compared to its parent compounds, suggesting a lower potential for endocrine disruption .

Environmental Impact Studies

This compound's degradation rates were evaluated under various environmental conditions. In aerobic environments, this compound exhibited a half-life of approximately 2.7 days, indicating moderate persistence compared to other trenbolone metabolites . The degradation processes were significantly influenced by microbial activity, which accounted for only 20% of the compound's degradation over three days under biotic conditions.

Table 1: Degradation Rates of Trenbolone Compounds

| Compound | Half-Life (Days) | Degradation (%) (3 Days) |

|---|---|---|

| 17α-Trenbolone | 0.9 | 80 |

| 17β-Trenbolone | 1.5 | 40 |

| This compound | 2.7 | 20 |

This table highlights the relative stability of this compound in environmental contexts, raising concerns about its accumulation in agricultural soils and water systems .

Case Studies

Several case studies have illustrated the real-world implications of this compound exposure:

Eigenschaften

IUPAC Name |

(8S,13S,14S)-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-16H,2-7H2,1H3/t15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSXJBBFQODDTQ-RYRKJORJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873491 | |

| Record name | Estra-4,9,11-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4642-95-9 | |

| Record name | Trendione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4642-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trendione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004642959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-4,9,11-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRENDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9J4CV848 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.